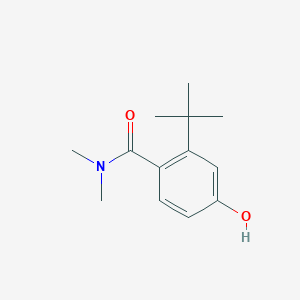
2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a dimethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl chloride in the presence of a base to form 2-tert-butyl-4-hydroxybenzoic acid. This intermediate is then reacted with N,N-dimethylamine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base or catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-tert-butyl-4-hydroxybenzaldehyde, while reduction could produce 2-tert-butyl-4-hydroxy-N,N-dimethylbenzylamine .
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the amide group can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Tert-butyl-4-hydroxyanisole: Similar structure but with a methoxy group instead of the amide group.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Contains two tert-butyl groups and an aldehyde group.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the tert-butyl group.
Uniqueness: 2-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its tert-butyl, hydroxy, and dimethylbenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-tert-butyl-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11-8-9(15)6-7-10(11)12(16)14(4)5/h6-8,15H,1-5H3 |
Clave InChI |
HOXNRZLGJCYHCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


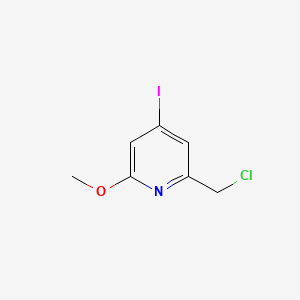
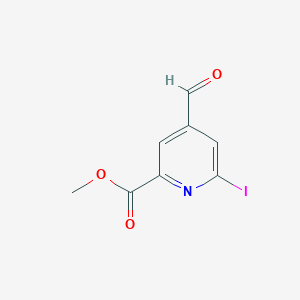
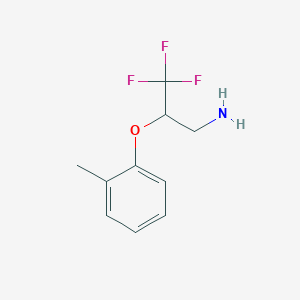


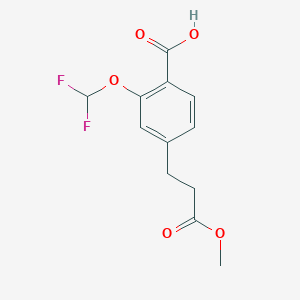
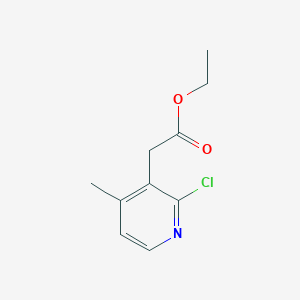
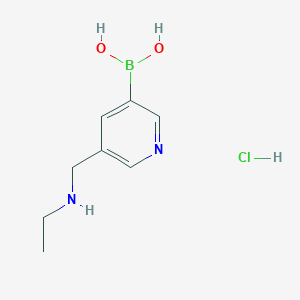
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)


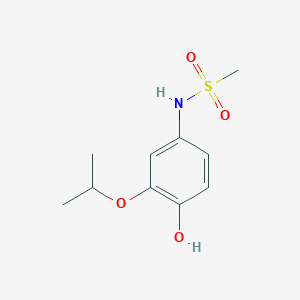
![[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)

